3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S2/c1-2-22-12-4-3-10(5-11(12)15)24(20,21)16-6-9(7-16)17-13(18)8-23-14(17)19/h3-5,9H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCHPAPUUWDFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Phenyl Ring: This step involves nucleophilic aromatic substitution reactions where the fluorinated phenyl ring is attached to the azetidine ring.
Formation of the Thiazolidine-2,4-dione Moiety: This can be achieved through cyclization reactions involving thiourea and α-halo acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moiety.
Reduction: Reduction reactions may target the sulfonyl group or the azetidine ring.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidine-2,4-dione moiety.
Reduction: Reduced forms of the sulfonyl group or azetidine ring.
Substitution: Substituted derivatives of the fluorinated phenyl ring.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antihyperglycemic Activity : Compounds with thiazolidine structures have been shown to effectively lower blood glucose levels.
- Antitumor Activity : Research indicates potential efficacy against various cancer cell lines, suggesting its role as an anticancer agent.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Effects : Exhibits activity against both gram-positive and gram-negative bacteria, making it valuable in treating infections .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazolidine derivatives similar to 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione:
-
Antihyperglycemic Effects :
- A study demonstrated that thiazolidinediones significantly improved insulin sensitivity in diabetic models.
- The compound was shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced glucose uptake in muscle cells.
-
Antitumor Activity :
- Research indicated that similar compounds inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 5 µM.
- Mechanism studies revealed apoptosis induction via mitochondrial pathways.
- Antimicrobial Activity :
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group and the thiazolidine-2,4-dione moiety are likely to play crucial roles in its biological activity. These groups can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Azetidine vs. Larger Amines : The target compound’s azetidine-sulfonyl group distinguishes it from derivatives with piperidine (e.g., 4a) or triazole-linked amines (e.g., compounds in ). Azetidine’s compact structure may reduce off-target interactions compared to bulkier amines, which are associated with broader but less selective activity .
Substituent Effects: The 4-ethoxy-3-fluorophenyl group combines lipophilic (ethoxy) and electron-withdrawing (fluoro) properties, analogous to the 4-ethoxybenzylidene group in ERK1/2 inhibitors . However, the fluorine atom may enhance metabolic stability compared to non-halogenated analogs.
Synthetic Routes: Like many TZDs, the target compound likely employs sulfonylation (e.g., reaction with sulfonyl chlorides) and Knoevenagel condensation (for arylidene formation), as seen in related syntheses .
Biological Activity
Introduction
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a novel compound that belongs to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 374.4 g/mol. The structure comprises a thiazolidine ring fused with an azetidine moiety and a sulfonyl group attached to a substituted phenyl ring. This unique combination suggests potential interactions with various biological targets.
Thiazolidinediones are known to exert their effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. This activation leads to:
- Insulin Sensitization : Enhancing glucose uptake in adipose tissues.
- Anti-inflammatory Effects : Modulating inflammatory pathways, which is crucial in metabolic disorders.
- Anticancer Activity : Inducing apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Antidiabetic Properties
Thiazolidinediones, including derivatives like this compound, are primarily studied for their antidiabetic properties. They improve insulin sensitivity and have been shown to lower blood glucose levels in diabetic models. The compound's interaction with PPAR- is critical for its insulin-sensitizing effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. For instance, compounds exhibiting similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.27 | Apoptosis induction |
| Compound B | A549 (Lung) | 1.50 | Cell cycle arrest |
| This compound | TBD | TBD |
Antimicrobial and Anti-inflammatory Effects
In addition to antidiabetic and anticancer properties, thiazolidinediones have shown antimicrobial activity against various pathogens and anti-inflammatory effects by inhibiting pro-inflammatory cytokines. These properties make them candidates for treating infections and inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of thiazolidinedione derivatives:
- Aziz et al. (2021) explored a series of quinazolinone-thiazolidinone hybrids demonstrating promising anticancer activity against MCF-7 and A549 cell lines .
- Badiger et al. (2017) synthesized novel thiazolidinediones that exhibited significant antidiabetic activity compared to standard drugs like pioglitazone .
Q & A
Q. Basic
- In vitro Screening : Use cell viability assays (MTT, CCK-8) in melanoma or prostate cancer lines (e.g., A375, PC-3) at 1–100 µM doses for 48–72 hours .
- Selectivity Testing : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., HEK293) to assess toxicity thresholds .
- Mechanistic Probes : Measure apoptosis (Annexin V/PI staining) or protein degradation (Western blot for Sp1 or ERK targets) .
How do structural modifications at the azetidine sulfonyl group influence the compound’s selectivity in cellular models?
Advanced
Systematic SAR studies reveal:
- Electron-Withdrawing Groups : Fluorine at the 3-position (as in 4-ethoxy-3-fluorophenyl) enhances metabolic stability and target binding .
- Alkoxy Substitutions : Replacing ethoxy with isobutoxy (e.g., 30g in ) increases lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility.
- Biological Impact : Modifications alter ERK signaling inhibition (e.g., 30i in shows 10-fold higher selectivity for melanoma cells vs. normal fibroblasts).
What methodologies are recommended to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Replicate experiments using identical cell lines (e.g., A375 vs. SK-MEL-28) and culture conditions (serum concentration, passage number) .
- Orthogonal Validation : Combine cellular assays (viability, colony formation) with biophysical methods (SPR for target binding, thermal shift assays for protein stability) .
- Pathway Analysis : Use phosphoproteomics or RNA-seq to identify off-target effects (e.g., unintended Akt/mTOR activation) that may explain discrepancies .
What computational strategies can predict the compound’s binding mode to kinase targets?
Q. Advanced
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with ERK2 (PDB: 4QTB). Key residues: Lys52 (H-bond with thiazolidinedione C=O) and Phe169 (π-stacking with fluorophenyl) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonylazetidine group in the ATP-binding pocket .
- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with IC₅₀ values .
How can metabolic stability be assessed to optimize pharmacokinetic properties?
Q. Advanced
- Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (37°C, NADPH) and quantify remaining parent compound via LC-MS/MS at 0/30/60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) to identify metabolic liabilities .
- In silico Tools : Use ADMET Predictor™ to estimate clearance rates and prioritize analogs with lower hepatic extraction ratios .
What strategies mitigate solubility challenges during in vivo administration?
Q. Advanced
- Formulation : Use co-solvents (10% DMSO + 20% Cremophor EL) or nanocrystal dispersion (particle size <200 nm) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the thiazolidinedione NH group, which hydrolyze in serum to the active form .
- PK/PD Modeling : Optimize dosing regimens (e.g., QD vs. BID) using compartmental models based on plasma half-life (t₁/₂ ~3.5 hours in mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
